N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
CAS No.:
Cat. No.: VC20197327
Molecular Formula: C15H14ClN3O4
Molecular Weight: 335.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClN3O4 |
|---|---|
| Molecular Weight | 335.74 g/mol |
| IUPAC Name | 3-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C15H14ClN3O4/c16-11-4-2-1-3-10(11)12-5-6-14(21)19(18-12)9-13(20)17-8-7-15(22)23/h1-6H,7-9H2,(H,17,20)(H,22,23) |
| Standard InChI Key | MRJGUJWRZIMLOX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)Cl |
Introduction
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound that integrates a pyridazine derivative with a beta-alanine moiety. This compound is notable for its unique heterocyclic structure, which includes a 2-chlorophenyl substituent attached to a pyridazinone core. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in drug development and biochemical research.
Synthesis and Chemical Reactivity
The synthesis of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine would typically involve several key steps, including the formation of the pyridazinone core and its subsequent acetylation with beta-alanine. Reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Industrial methods may utilize continuous flow reactors for enhanced efficiency.
The chemical reactivity of this compound can be analyzed through various reactions typical for compounds containing acyl and amino functionalities. Notable reactions include:
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Amidation: The acetyl group can undergo amidation reactions with other amines.
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Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.
Biological Activities and Potential Applications
While specific biological activities of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine are not detailed in the available literature, compounds with similar structures have shown potential therapeutic applications. The presence of a chlorophenyl group and a pyridazinone core may enhance its interaction with biological targets, potentially leading to effective therapeutic agents against various diseases.
Research on similar pyridazine derivatives suggests they could be candidates for further investigation in targeted therapies, particularly in oncology and as inhibitors of specific enzymes involved in disease progression.
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